N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
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Overview
Description
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide involves several steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidine derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the reactions .
Chemical Reactions Analysis
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur in the presence of suitable nucleophiles and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the progression of the cell cycle .
Comparison with Similar Compounds
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound has similar structural features but differs in its biological activity and chemical reactivity.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1: Another related compound with distinct chemical properties and applications.
The uniqueness of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide lies in its specific inhibitory activity against CDK2, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C21H20N6O |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C21H20N6O/c1-13-5-4-6-16(9-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
InChI Key |
VIRPHQULTKLHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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